Cas no 1710661-32-7 (5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile)

5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile
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- インチ: 1S/C9H7BrN2O/c10-7-3-6(4-11)8(5-1-2-5)12-9(7)13/h3,5H,1-2H2,(H,12,13)
- InChIKey: QZIFKMPNYCVHKV-UHFFFAOYSA-N
- ほほえんだ: C1(C2CC2)NC(=O)C(Br)=CC=1C#N
5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510326-1g |
5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile |
1710661-32-7 | 97% | 1g |
$564 | 2022-06-12 |
5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile 関連文献
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrileに関する追加情報
Introduction to 5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile (CAS No. 1710661-32-7)
5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and versatile reactivity. This heterocyclic nitrile derivative, identified by the CAS number 1710661-32-7, has garnered considerable attention due to its potential applications in the synthesis of bioactive molecules. The presence of both bromine and cylopropyl substituents enhances its utility as a building block in medicinal chemistry, enabling diverse functionalization pathways.
The compound belongs to the pyridine family, a class of heterocycles widely recognized for their role in drug discovery. The 5-bromo moiety introduces electrophilic characteristics, making it susceptible to nucleophilic substitution reactions, while the 2-cyclopropyl group contributes steric and electronic effects that can modulate biological activity. The 6-oxo functionality at the 6-position and the 1,6-dihydro-pyridine core provide a rigid scaffold conducive to further derivatization.
The 3-carbonitrile substituent is particularly noteworthy, as nitriles are known for their ability to serve as pharmacophores or intermediates in the synthesis of more complex molecules. This feature makes 5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile a valuable asset in the development of novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional precursors in streamlining drug design processes.
In recent years, there has been a surge in research focused on developing new methodologies for constructing nitrogen-containing heterocycles. The structural motif of 5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile aligns well with current trends toward innovative synthetic strategies. For instance, transition-metal-catalyzed cross-coupling reactions have been increasingly employed to introduce various substituents into pyridine frameworks with high efficiency. The bromine atom in this compound serves as an ideal handle for such transformations, facilitating the introduction of aryl or alkyl groups through palladium-mediated reactions.
Moreover, the compound’s potential as an intermediate in the synthesis of kinase inhibitors has been explored. Kinases are critical targets in oncology and inflammatory diseases, and their inhibition is a major focus of drug development. Pyridine-based kinase inhibitors have shown promise in clinical trials, prompting further investigation into related scaffolds. The unique combination of substituents in 5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile makes it a compelling candidate for generating novel inhibitors with improved selectivity and potency.
Another area where this compound has demonstrated utility is in the synthesis of antiviral agents. The structural features of pyridines are often leveraged in antiviral drug design due to their ability to mimic natural substrates or interact with viral enzymes. The 5-bromo and 3-carbonitrile groups provide opportunities for selective modifications that can enhance binding affinity to viral targets. Recent studies have shown that derivatives of this class exhibit inhibitory activity against certain RNA viruses by disrupting critical enzymatic processes.
The role of computational chemistry in optimizing derivatives of 5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding modes and optimize lead structures before experimental synthesis. This approach not only accelerates the drug discovery pipeline but also reduces costs associated with trial-and-error experimentation. By integrating experimental data with computational insights, scientists can fine-tune the properties of potential drug candidates more effectively.
In conclusion, 5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile (CAS No. 1710661-32-7) represents a versatile intermediate with broad applications in pharmaceutical research. Its structural features make it an attractive scaffold for developing novel therapeutics targeting various diseases. As research continues to evolve, this compound is likely to play an increasingly important role in the discovery and development of next-generation drugs.
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